molecular formula C8H15NO2 B14488806 (2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol CAS No. 63333-76-6

(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol

Cat. No.: B14488806
CAS No.: 63333-76-6
M. Wt: 157.21 g/mol
InChI Key: RUVXQJSTGUOUNK-UHFFFAOYSA-N
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Description

(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol is a chemical compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its diethyl substitution at the 2 and 4 positions and a hydroxymethyl group at the 2 position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl ketone with an amino alcohol in the presence of an acid catalyst to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The diethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts can achieve reduction.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro oxazole derivatives.

    Substitution: Introduction of various functional groups replacing the diethyl groups.

Scientific Research Applications

(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: Similar structure but with the nitrogen and oxygen atoms in different positions.

    Oxazoline: A reduced form of oxazole with different chemical properties.

Uniqueness

(2,4-Diethyl-2,5-dihydro-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups and hydroxymethyl functionality make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Properties

CAS No.

63333-76-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2,4-diethyl-5H-1,3-oxazol-2-yl)methanol

InChI

InChI=1S/C8H15NO2/c1-3-7-5-11-8(4-2,6-10)9-7/h10H,3-6H2,1-2H3

InChI Key

RUVXQJSTGUOUNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(OC1)(CC)CO

Origin of Product

United States

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